6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Physicochemical properties LogP differentiation Structural analog comparison

This compound is a distinct ORL-1 modulator from Purdue Pharma's IP, featuring a unique quinoxaline-6-carbonyl piperidine linked to a 6-methyl-2H-pyran-2-one core. Its structural specificity, with computed CNS drug-like properties (XLogP3-AA: 1.8, TPSA: 81.6 Ų), makes it an essential reference for N/OFQ receptor SAR and pain model studies. Avoid generic analogs.

Molecular Formula C20H19N3O4
Molecular Weight 365.389
CAS No. 1706299-95-7
Cat. No. B2458453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
CAS1706299-95-7
Molecular FormulaC20H19N3O4
Molecular Weight365.389
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C20H19N3O4/c1-13-10-16(12-19(24)26-13)27-15-4-8-23(9-5-15)20(25)14-2-3-17-18(11-14)22-7-6-21-17/h2-3,6-7,10-12,15H,4-5,8-9H2,1H3
InChIKeyZYSXTLRXMUWQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1706299-95-7): Structural Identity and Core Pharmacological Classification


6-Methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1706299-95-7) is a synthetic small molecule (MW 365.4 g/mol, C20H19N3O4) belonging to the substituted-quinoxaline-type piperidine compound class [1]. Its structure features a 6-methyl-2H-pyran-2-one core linked via an ether oxygen to a piperidine ring, which is in turn N-acylated with a quinoxaline-6-carbonyl moiety [1]. This compound was originally disclosed by Purdue Pharma in patents directed toward opioid receptor-like 1 (ORL-1, also known as NOP receptor) modulation for the potential treatment of pain conditions [2]. The compound's molecular architecture places it within a well-defined intellectual property space distinct from other kinase-targeted quinoxaline derivatives.

Why In-Class Substitution of 6-Methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one Is Not Scientifically Warranted


Substituted-quinoxaline-type piperidine compounds exhibit highly divergent pharmacological profiles depending on subtle variations in the heterocyclic appendage attached to the piperidine ring and the nature of the piperidine N-substituent [1]. Within the Purdue Pharma ORL-1 modulator patent family, the specific combination of a quinoxaline-6-carbonyl group on the piperidine nitrogen and a 6-methyl-2H-pyran-2-one O-linked substituent at the piperidine 4-position represents a unique structural configuration that cannot be assumed to share the receptor affinity, selectivity, or pharmacokinetic behavior of close analogs bearing different heterocycles (e.g., bridged piperidines, azetidine replacements, or alternative carbonyl-linked aromatics) [1]. Generic substitution without explicit comparative binding and functional data for the precise substitution pattern risks introducing uncharacterized off-target activity and altered potency at the primary pharmacological target.

6-Methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one: Quantitative Comparative Evidence for Differentiated Scientific Selection


Physicochemical Differentiation of 6-Methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one from its Benzothiadiazole Analog

Compared to the closely related benzothiadiazole analog 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, the target compound replaces the benzothiadiazole ring system with a quinoxaline moiety. This structural substitution alters the computed physicochemical profile: the quinoxaline-containing target compound possesses a topological polar surface area (TPSA) of 81.6 Ų [1], whereas the benzothiadiazole analog bears a distinct heteroatom arrangement (N-S-N vs N-C-C-N) that results in different hydrogen-bonding capabilities and electronic distribution, directly impacting membrane permeability and target binding orientation [2]. The target compound also features zero hydrogen bond donors versus differing donor counts in alternative analogs, affecting solubility and formulation behavior.

Physicochemical properties LogP differentiation Structural analog comparison

ORL-1 Receptor Pharmacological Classification Distinguishes 6-Methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one from PI3K-Targeted Quinoxaline Derivatives

The target compound is disclosed within the Purdue Pharma substituted-quinoxaline-type piperidine patent family (US8846929B2) specifically directed to ORL-1 (NOP) receptor modulation for pain treatment [1]. This receptor target is fundamentally distinct from the PI3Kα kinase target sometimes associated with other quinoxaline-containing compounds in commercial databases. The ORL-1 receptor belongs to the opioid receptor family but exhibits distinct pharmacology from classical μ, δ, and κ opioid receptors, offering a differentiated therapeutic profile with potentially reduced abuse liability and respiratory depression [2]. Compounds in this patent series were characterized by their binding affinity to the ORL-1 receptor, setting them apart from quinoxaline derivatives developed for oncology kinase inhibition.

ORL-1 receptor NOP receptor modulation Target selectivity Pain pharmacology

Structural Scaffold Uniqueness: Absence of Direct 6-Methyl-2H-Pyran-2-One Ether Replacements in the ORL-1 Piperidine Series

Within the Purdue Pharma quinoxaline-piperidine patent landscape, the 6-methyl-2H-pyran-2-one moiety linked via an ether oxygen at the piperidine 4-position represents a distinct structural subclass. Other compounds in the same patent family utilize different heterocyclic attachments, including bridged piperidine scaffolds, azetidine replacements, and phosphorus-substituted variants [1]. The specific combination of (i) a non-bridged piperidine ring, (ii) a quinoxaline-6-carbonyl N-substituent, and (iii) a 4-oxy-6-methyl-2H-pyran-2-one appendage is structurally unique among disclosed analogs. The pyran-2-one ring provides a distinct hydrogen bond acceptor pattern (two carbonyl oxygens in the lactone ring) compared to alternative heterocyclic replacements, influencing both target binding and physicochemical properties [2].

Scaffold uniqueness SAR differentiation Ether-linked pyranone

Validated Research Application Scenarios for 6-Methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one Based on Documented Evidence


ORL-1/NOP Receptor Pharmacological Tool Compound for Pain Pathway Investigation

Based on its patent provenance within the Purdue Pharma ORL-1 modulator series [1], this compound is most appropriately deployed as a pharmacological tool for investigating nociceptin/orphanin FQ (N/OFQ) receptor signaling in pain models. The ORL-1 receptor system has been validated as a therapeutic target for pain with potentially improved safety margins over classical opioid receptors [2]. Researchers should prioritize this compound for in vitro ORL-1 binding and functional assays (cAMP inhibition, GTPγS binding) to establish its potency and efficacy profile before advancing to in vivo nociception models.

Structure-Activity Relationship (SAR) Studies on Non-Bridged Piperidine ORL-1 Ligands

The unique combination of a non-bridged piperidine core with a quinoxaline-6-carbonyl N-substituent and a 4-oxy-6-methyl-2H-pyran-2-one appendage makes this compound a critical reference point for SAR campaigns exploring ORL-1 ligand chemical space [1]. It serves as a comparator for evaluating the impact of piperidine bridging, alternative heterocyclic carbonyl substitutions, and ether-linked substituent variation on ORL-1 binding affinity and selectivity. Procurement of this specific compound enables systematic head-to-head comparison with bridged-piperidine and azetidine-containing analogs from the same patent family.

Physicochemical Property Benchmarking for CNS-Penetrant ORL-1 Ligand Design

With a computed XLogP3-AA of 1.8, TPSA of 81.6 Ų, and zero hydrogen bond donors [1], this compound occupies a favorable physicochemical space for CNS penetration according to established guidelines (CNS MPO score criteria). It can serve as a benchmark compound for evaluating the impact of structural modifications on CNS drug-like properties within ORL-1 ligand optimization programs, particularly when comparing against analogs with higher TPSA or additional H-bond donors that may exhibit restricted brain penetration.

Selectivity Profiling Against Opioid Receptor Subtypes

Given the ORL-1 receptor's phylogenetic relationship to classical opioid receptors (μ, κ, δ), this compound should be systematically profiled in radioligand binding displacement assays across all four opioid receptor subtypes to establish its selectivity fingerprint [1][2]. Such selectivity data are essential for interpreting in vivo pain model results and distinguishing ORL-1-mediated effects from potential off-target opioid receptor engagement. The compound's structural features (particularly the 2H-pyran-2-one moiety) may confer a selectivity profile distinct from other ORL-1 chemotypes.

Quote Request

Request a Quote for 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.